3,6-Dimethyl-2,5-diaziridinylhydroquinone

DNA alkylation sequence selectivity aziridinylbenzoquinone

3,6-Dimethyl-2,5-diaziridinylhydroquinone (MeDZHQ) is the reduced hydroquinone form of the aziridinylbenzoquinone MeDZQ, a member of the diaziridinylquinone class of bioreductive alkylating agents. This compound is generated intracellularly via two-electron reduction of MeDZQ by NAD(P)H:quinone oxidoreductase 1 (NQO1/DT-diaphorase) and functions as the active DNA-cross-linking species.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 152923-07-4
Cat. No. B119786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-2,5-diaziridinylhydroquinone
CAS152923-07-4
Synonyms3,6-dimethyl-2,5-diaziridinyl-hydroquinone
3,6-dimethyl-2,5-diaziridinylhydroquinone
MeDZHQ
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1O)N2CC2)C)O)N3CC3
InChIInChI=1S/C12H16N2O2/c1-7-9(13-3-4-13)12(16)8(2)10(11(7)15)14-5-6-14/h15-16H,3-6H2,1-2H3
InChIKeyAOSOBHQTTQGWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethyl-2,5-diaziridinylhydroquinone (MeDZHQ, CAS 152923-07-4): Essential Procurement Information for the Bioreductive Alkylating Agent


3,6-Dimethyl-2,5-diaziridinylhydroquinone (MeDZHQ) is the reduced hydroquinone form of the aziridinylbenzoquinone MeDZQ, a member of the diaziridinylquinone class of bioreductive alkylating agents [1]. This compound is generated intracellularly via two-electron reduction of MeDZQ by NAD(P)H:quinone oxidoreductase 1 (NQO1/DT-diaphorase) and functions as the active DNA-cross-linking species [2]. MeDZHQ contains two aziridine rings and two hydroxyl groups on a tetramethyl-substituted benzene core, enabling sequence-specific DNA alkylation distinct from its non-methylated analog DZHQ.

Why 3,6-Dimethyl-2,5-diaziridinylhydroquinone Cannot Be Replaced by In-Class Analogs: Critical Differentiation for Procurement Decisions


Within the aziridinylbenzoquinone family, the 3,6-dimethyl substitution pattern on the hydroquinone core of MeDZHQ fundamentally alters DNA cross-linking sequence specificity and lesion geometry compared to the non-methylated analog DZHQ and other diaziridinylquinones [1]. These structural differences translate into distinct NQO1-dependent reduction rates, cytotoxicity selectivity ratios, and DNA damage profiles that are not interchangeable [2]. Substituting MeDZHQ with DZHQ, DZQ, AZQ, or RH1 would yield different DNA adduct spectra, different enzyme activation kinetics, and different cell-killing selectivity, directly impacting experimental reproducibility and therapeutic development outcomes.

Quantitative Differentiation Evidence for 3,6-Dimethyl-2,5-diaziridinylhydroquinone (MeDZHQ) Versus Closest Analogs: A Procurement-Driven Comparison


DNA Interstrand Cross-Link Sequence Specificity: MeDZHQ vs DZHQ

Upon two-electron reduction, DZHQ (the non-methylated analog) cross-links DNA at 5'-GC-3' (1,2 cross-link) and 5'-GNNC-3' (1,4 cross-link) sequences, whereas MeDZHQ cross-links predominantly at 5'-GNC-3' within a 5'-GTCA-3' context, forming a 1,3 cross-link [1]. MeDZHQ is unable to form stable 1,2 or 1,4 cross-linking conformations at the same sites due to steric clashes between the 3,6-dimethyl groups and thymine methyl groups in the DNA minor groove.

DNA alkylation sequence selectivity aziridinylbenzoquinone interstrand cross-link

NQO1-Dependent Cytotoxicity Selectivity Ratio: MeDZQ/MeDZHQ vs Clinically Relevant Comparators

The selectivity ratio (SR), defined as the ratio of IC50 in NQO1-deficient H596 NSCLC cells to IC50 in NQO1-rich H460 NSCLC cells, was 17 for MeDZQ (the direct prodrug of MeDZHQ), compared to 11 for mitomycin C (MC), 86 for streptonigrin (SN), and 62 for EO9 [1]. MeDZQ was reduced by recombinant human NQO1 at least 100-fold faster than MC, resulting in generally lower IC50 values in NQO1-elevated cell lines [1].

NQO1 DT-diaphorase bioreductive prodrug selectivity ratio NSCLC

DNA Lesion Type Induced: MeDZQ/MeDZHQ vs DZQ/DZHQ

In HT-29 human colon carcinoma cells, MeDZQ (the quinone prodrug of MeDZHQ) induced DNA interstrand cross-links, whereas the non-methylated analog DZQ (prodrug of DZHQ) induced DNA strand breaks [1]. Both lesion types were inhibited by the NQO1 inhibitor dicumarol, confirming NQO1-dependent activation. DZQ and MeDZQ were 5- to 6-fold less cytotoxic to NQO1-deficient BE colon carcinoma cells relative to NQO1-proficient HT-29 cells [1].

DNA interstrand cross-link DNA strand break alkaline elution DT-diaphorase

NQO1 Reduction Rate Ranking Across Aziridinylbenzoquinone Series

The relative rate of reduction by purified human DT-diaphorase (NQO1) across a panel of 2,5-bis-substituted 3,6-diaziridinyl-1,4-benzoquinones followed the rank order: DZQ > MeDZQ > n-butyl (D5) > sec-butyl (D7) > n-propyl (D3) > methyl (D1) > ethyl/AZQ > i-butyl (D6) > i-propyl (D4) [1]. The hydroxyethylamino analog BZQ was not a substrate for NQO1. This ranking correlated with both DNA cross-linking efficiency and cytotoxicity in HT-29 cells [1].

NQO1 substrate specificity reduction kinetics DT-diaphorase aziridinylbenzoquinone SAR

Non-Covalent DNA Binding Site Preference: MeDZHQ vs DZHQ by Molecular Mechanics

Computer modeling of non-covalent hydroquinone-DNA interactions predicted that DZHQ preferentially binds to the 5'-TGCA-3' site, while MeDZHQ shows preferential binding to the 5'-TGTC-3' site [1]. The reversal in site preference is attributed to steric clashes between the 3,6-dimethyl groups of MeDZHQ and thymine methyl groups in the TGCA site, which force the aromatic ring to rotate approximately 45 degrees from the base pair plane. In the TGTC site, MeDZHQ adopts a stable symmetric orientation with hydrogen bonds between both hydroxyl groups and guanine N7 atoms on opposite strands [1].

molecular modeling DNA binding hydroquinone-DNA interaction sequence preference

Optimal Research and Procurement Scenarios for 3,6-Dimethyl-2,5-diaziridinylhydroquinone (MeDZHQ)


NQO1-Directed Bioreductive Anticancer Agent Development

MeDZHQ serves as the active metabolite standard for MeDZQ-based NQO1-directed antitumor strategies. Its intermediate selectivity ratio (SR = 17) and NQO1 reduction rate (ranked second only to DZQ) make it a critical reference compound for calibrating enzyme-directed cytotoxicity assays in NSCLC (H460 vs H596), colon carcinoma (HT-29 vs BE), and isogenic NQO1-transfected cell line models [1].

DNA Cross-Linking Mechanism and Sequence Specificity Research

The unique 5'-GNC-3' cross-linking specificity of MeDZHQ (1,3 cross-link) within 5'-GTCA-3' contexts, distinct from DZHQ's 5'-GC-3' and 5'-GNNC-3' patterns, enables precise mapping of alkylation sites using ligation-mediated PCR and Maxam-Gilbert sequencing. This compound is essential for studies of sequence-dependent DNA repair and damage tolerance mechanisms [2].

Structure-Activity Relationship (SAR) Studies of Aziridinylbenzoquinones

The 3,6-dimethyl substitution of MeDZHQ provides a defined steric perturbation that reverses DNA binding site preference from TGCA (DZHQ) to TGTC [3]. This compound is therefore indispensable for SAR campaigns exploring how alkyl substituents modulate DNA binding, cross-linking geometry, and NQO1 substrate efficiency across the diaziridinylquinone pharmacophore.

Bioreductive Prodrug Activation and Resistance Mechanism Studies

Because MeDZHQ is the hydroquinone effector generated by NQO1-mediated reduction of MeDZQ, it is required as an authentic standard for quantifying intracellular prodrug activation, studying dicumarol-sensitive versus dicumarol-insensitive cytotoxicity pathways, and investigating NQO1 polymorphisms (e.g., the homozygous P187S mutation in BE cells) that confer resistance to bioreductive alkylating agents [1].

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